i-Cholesteryl methyl ether

Steroid chemistry Structural isomerism Quality control

i-Cholesteryl methyl ether (CAS 2867-93-8; molecular formula C₂₈H₄₈O; MW 400.68) is a cyclopropane-containing sterol ether classified as a 3α,5-cyclo-5α-cholestan-6β-ol methyl ether. It is a constitutional isomer of the more common cholesteryl methyl ether (CAS 1174-92-1), distinguished by the presence of a 3α,5-cyclopropane ring (i-steroid architecture) in place of the typical Δ⁵ double bond found in conventional cholesteryl ethers.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
Cat. No. B11966859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namei-Cholesteryl methyl ether
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C
InChIInChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1
InChIKeyDSVYQBSADVVKNY-IZOIPNAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

i-Cholesteryl Methyl Ether (CAS 2867-93-8): Structural Identity, Cyclopropane Architecture, and Procurement Differentiation


i-Cholesteryl methyl ether (CAS 2867-93-8; molecular formula C₂₈H₄₈O; MW 400.68) is a cyclopropane-containing sterol ether classified as a 3α,5-cyclo-5α-cholestan-6β-ol methyl ether . It is a constitutional isomer of the more common cholesteryl methyl ether (CAS 1174-92-1), distinguished by the presence of a 3α,5-cyclopropane ring (i-steroid architecture) in place of the typical Δ⁵ double bond found in conventional cholesteryl ethers [1]. This fundamental structural difference—explicitly flagged by Sigma-Aldrich with the warning 'Do not confuse with cholesteryl methyl ether' —underpins all downstream differentiation in physical properties, chemical reactivity, analytical detection, and synthetic utility. The compound is supplied as a white to off-white solid with typical purity ~95%, requiring storage at −20 °C .

Why i-Cholesteryl Methyl Ether Cannot Be Substituted by Cholesteryl Methyl Ether in Research and Industrial Workflows


Despite sharing an identical molecular formula (C₂₈H₄₈O) and molecular weight (400.68 Da), i-cholesteryl methyl ether and cholesteryl methyl ether are not interchangeable. The i-steroid contains a strained 3α,5-cyclopropane ring that fundamentally alters physicochemical properties: a 33.5 °C difference in boiling point (436.2 vs 469.7 °C), a 6–9 °C difference in melting point (77–79 vs 85.5–86 °C), and a 14-fold difference in vapor pressure . Critically, i-cholesteryl methyl ether undergoes acid-catalyzed rearrangement to cholesterol in high isotopic yield, a unique reactivity that cholesteryl methyl ether cannot replicate because it lacks the requisite cyclopropane ring [1]. In mass spectrometry, the two isomers produce diagnostically distinct fragmentation patterns—the i-methyl ether exhibits characteristic methanol extrusion and an A-ring cleavage ion absent in the normal cholesterol ether series [2]. Procurement of the wrong isomer would invalidate isotopic labeling experiments, produce uninterpretable mass spectra, and yield different chromatographic retention behavior.

Quantitative Differentiation Evidence: i-Cholesteryl Methyl Ether vs. Closest Analogs


Constitutional Isomerism as a Procurement Critical Control Point: Cyclopropane vs. Δ⁵ Architecture

i-Cholesteryl methyl ether (CAS 2867-93-8) is a constitutional isomer of cholesteryl methyl ether (CAS 1174-92-1). The i-compound contains a 3α,5-cyclopropane ring (6β-methoxy-3α,5-cyclo-5α-cholestane), whereas cholesteryl methyl ether retains the Δ⁵ double bond (3β-methoxycholest-5-ene) [1]. Sigma-Aldrich explicitly warns on the product page: 'Do not confuse with cholesteryl methyl ether' . The two compounds share identical molecular formula (C₂₈H₄₈O) and molecular weight (400.68 Da) but are distinguished by InChI, SMILES, and stereochemistry . The i-compound has a UNII identifier ARM82NCL9Q registered in the FDA Global Substance Registration System [2].

Steroid chemistry Structural isomerism Quality control

Physical-Chemical Property Divergence: Boiling Point, Melting Point, Density, and Vapor Pressure

The cyclopropane ring in i-cholesteryl methyl ether produces measurable deviations in all key physical properties relative to cholesteryl methyl ether. The i-isomer exhibits a 33.5 °C lower boiling point (436.2 vs. 469.7 °C at 760 mmHg), a 6–9 °C lower melting point (77–79 vs. 85.5–86 °C), 2% higher density (0.98 vs. 0.96 g/cm³), and a 14-fold higher vapor pressure (2.11 × 10⁻⁷ vs. 1.52 × 10⁻⁸ mmHg at 25 °C) . These differences arise from the strained cyclopropane ring altering molecular packing and intermolecular interactions compared to the more planar Δ⁵-alkene system [1].

Physicochemical characterization Chromatography Formulation

Unique Acid-Catalyzed i-Steroid→Cholesterol Rearrangement Enables High-Yield Isotopic Labeling

i-Cholesteryl methyl ether undergoes a specific acid-catalyzed rearrangement to cholesterol that is impossible for cholesteryl methyl ether. Using trifluoromethanesulfonic acid (0.5 mol%) in 1,4-dioxane at room temperature with 5 equivalents of isotopically enriched water (H₂¹⁷O or H₂¹⁸O), the reaction achieves >90% isotopic enrichment relative to the water used [1]. This transformation proceeds via cyclopropane ring opening and rearrangement [2]. In contrast, cholesteryl methyl ether lacks the cyclopropane ring required for this rearrangement; under identical acid conditions, it yields only ether hydrolysis products (methanol + cholesterol) without skeletal rearrangement [3]. Tetrafluoroboric acid can substitute as catalyst but at reduced overall yield [1].

Isotopic labeling Synthetic chemistry Cholesterol biochemistry

Diagnostic Mass Spectrometric Fragmentation Patterns Distinguish i-Cyclosteroids from Normal Cholesterol Ethers

Electron impact mass spectrometry reveals fundamentally different fragmentation pathways for i-cyclosteroid ethers vs. normal cholesterol ethers. Deuterium labeling of carbon atoms 1,2,3,4,7,8,9, and 19 of 6β-methoxy-3α,5-cyclo-5α-cholestane (i-cholesteryl methyl ether) established the course of methanol (CH₃OH) extrusion and identified a highly diagnostic A-ring cleavage ion [1]. The mass spectra of the methyl, ethyl, and tert-butyl ethers of cholesterol (normal series) were analyzed in parallel, and the features distinguishing these compounds from the isomeric 3,5-cyclosteroids were explicitly documented [1][2]. This analytical differentiation is critical for identity confirmation and purity assessment.

Mass spectrometry Analytical chemistry Steroid identification

Protective Group Utility in Steroid Partial Synthesis: The i-Methyl Ether as a Masked 3β-Hydroxyl

The 3α,5-cyclo-6β-methoxy (i-methyl ether) moiety is established as a common protective grouping in steroid partial synthesis [1]. The i-steroid architecture masks the 3β-hydroxyl group while simultaneously protecting the Δ⁵ double bond via cyclopropane formation. This protecting group can be removed by acid-catalyzed rearrangement to regenerate cholesterol (3β-hydroxy-Δ⁵-cholestene), as demonstrated in the synthesis of 3β-azido-5-cholestene via treatment of 6β-methoxy-3α,5-cyclo-5α-cholestane with hydrazoic acid [2]. Cholesteryl methyl ether cannot serve this dual protective function because it lacks the cyclopropane ring and cannot undergo the i-steroid rearrangement. The i-methyl ether is also employed as a sulfonylation reagent in organic synthesis and drug discovery .

Steroid synthesis Protecting group chemistry Organic synthesis

Evidence-Backed Application Scenarios for i-Cholesteryl Methyl Ether in Research and Industrial Settings


Preparation of ¹⁷O- and ¹⁸O-Labeled Cholesterol for NMR and Mass Spectrometry Studies

Researchers requiring isotopically labeled cholesterol for solid-state NMR, neutron reflectivity, or metabolic tracing studies should select i-cholesteryl methyl ether as the precursor. The acid-catalyzed rearrangement with trifluoromethanesulfonic acid in 1,4-dioxane using minimal enriched water (5 eq) delivers >90% isotopic incorporation, dramatically reducing the cost of expensive H₂¹⁷O or H₂¹⁸O [1]. Cholesteryl methyl ether cannot be used for this purpose because it lacks the cyclopropane ring required for the rearrangement. This application is validated by the Sanderson et al. (2015) optimized protocol published in Chemistry and Physics of Lipids [1].

Multi-Step Steroid Synthesis Requiring Simultaneous Protection of the 3β-Hydroxyl and Δ⁵ Double Bond

In synthetic sequences where both the 3β-OH and the Δ⁵ alkene must be masked (e.g., during side-chain modification, B-ring functionalization, or introduction of nitrogen substituents at C3), i-cholesteryl methyl ether provides dual protection via the i-steroid architecture [2]. The cyclopropane ring protects the double bond while the 6β-methoxy group masks the hydroxyl. Subsequent acid-catalyzed deprotection regenerates cholesterol in a single step. This strategy has been employed in the synthesis of 3β-amino-5-cholestene via hydrazoic acid treatment of the i-methyl ether [2][3].

Analytical Reference Standard for GC-MS or LC-MS Differentiation of i-Sterol vs. Normal Sterol Ethers

Analytical laboratories developing GC-MS or LC-MS methods for sterol profiling in biological samples, food products, or synthetic mixtures must obtain authenticated i-cholesteryl methyl ether as a reference standard. The diagnostically distinct mass spectral fragmentation pattern (methanol extrusion and cyclopropane-specific A-ring cleavage ion) enables unambiguous identification of i-sterol species vs. normal cholesterol ethers [4]. This is essential for correct peak assignment, particularly given that the two isomers share identical molecular mass and may co-elute under certain chromatographic conditions.

Microbial Biotransformation Studies of Cyclopropane-Containing Sterols

For microbiologists studying sterol metabolism in bacteria (e.g., Moraxella species), i-cholesteryl methyl ether serves as a substrate for the two-step demethylation-isomerization pathway: enzymatic demethylation of 6β-methoxy-i-cholesterol to i-cholesterol, followed by isomerization to cholesterol [5]. The i-cholesterol isomerase has a reported Km of 1.43 μM for i-cholesterol [5]. This enzyme system is inducible and provides a model for studying cyclopropane ring-opening enzymology that is not accessible using cholesteryl methyl ether.

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